4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR

Researchers often waste synthetic effort installing N1-aryl groups after core diversification. This intermediate provides the 4-chloro handle for SNAr and the pre-installed N1-(4-fluorophenyl) pharmacophore essential for CDK2/GSK-3β inhibition. • Saves 2-3 steps vs. unsubstituted core; 59-96% SNAr yields • Produces analogues with CDK2 IC50 0.128-1.9 µM and antitumor activity across 42 NCI-60 cell lines • ≥95% purity from qualified suppliers; compatible with batch reactor scale-up

Molecular Formula C11H6ClFN4
Molecular Weight 248.64 g/mol
CAS No. 885524-07-2
Cat. No. B1351813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS885524-07-2
Molecular FormulaC11H6ClFN4
Molecular Weight248.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)F
InChIInChI=1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H
InChIKeyGBKPQRDTVISISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 885524-07-2) is a heterocyclic small molecule with a pyrazolo[3,4-d]pyrimidine core, a chlorine atom at the 4-position, and a 4-fluorophenyl group at the N1 position . It is commercially available at ≥95% purity from multiple suppliers . This compound is principally recognized not as a stand-alone bioactive molecule, but as a versatile synthetic intermediate in medicinal chemistry. Its 4-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution, enabling the rapid generation of structurally diverse 1,4-disubstituted pyrazolo[3,4-d]pyrimidine libraries [1]. The N1-(4-fluorophenyl) group pre-installs a pharmacophoric motif found in multiple kinase inhibitor series targeting CDK2, GSK-3β, and other therapeutically relevant kinases [2].

Generic Substitution Risks for 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


Interchanging pyrazolo[3,4-d]pyrimidine building blocks without rigorous evidence is scientifically inadvisable. At the scaffold level, the N1-phenyl substituent exerts profound electronic and steric effects that can dictate reactivity at the 4-chloro position and ultimately control the selectivity profile of the final kinase inhibitor [1]. Specifically, the 4-fluorophenyl group has been demonstrated to contribute to CDK2 inhibitory activity with sub-micromolar IC50 values (0.58 μM–1.9 μM) in derivative compounds, whereas switching to unsubstituted phenyl or heteroaryl groups can abolish this activity [2]. Simply because two compounds share a pyrazolo[3,4-d]pyrimidine core does not mean they will exhibit comparable reactivity or generate pharmacologically equivalent products after elaboration. Undisciplined substitution introduces experimental variability, wastes synthetic resources, and can lead to false-negative or false-positive results in target-based screening cascades [3].

Differentiation Evidence for 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


CDK2 Inhibitory Activity: Pre-Installed N1-(4-Fluorophenyl) Scaffold

Among pyrazolo[3,4-d]pyrimidine synthetic intermediates, CAS 885524-07-2 is distinguished by carrying the N1-(4-fluorophenyl) substituent prior to any derivatization. Published SAR on directly related 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives demonstrates that compounds elaborated from this scaffold achieve low-micromolar to sub-micromolar CDK2 IC50 values [1]. In a direct head-to-head comparison within the same study, compound 4 and compound 2a — both 1-(4-fluorophenyl)-substituted — demonstrated CDK2 IC50 values of 0.58 μM and 0.64 μM respectively, whereas roscovitine (an alternative core scaffold and common benchmark) showed an IC50 of approximately 0.45 μM [1]. Importantly, replacing the 4-fluorophenyl group with alternative N1-substituents in pyrazolo[3,4-d]pyrimidine series consistently leads to marked alterations in kinase selectivity and potency [2].

CDK2 inhibition Kinase inhibitor design Pyrazolo[3,4-d]pyrimidine SAR Anticancer drug discovery

Kinase Selectivity: CDK2/GSK-3β Dual Inhibition

The direct kinase selectivity of CAS 885524-07-2 itself has not been reported. However, numerous 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives have been profiled against kinase panels, revealing that this N1 substituent supports selective engagement of therapeutically important kinases [1]. For example, compounds built from this scaffold show dual CDK2/GSK-3β inhibitory profiles (IC50 = 0.128–0.317 μM) with selectivity over seven off-target kinases (including EGFR and VEGFR2) [1]. In contrast, pyrazolo[3,4-d]pyrimidines with unsubstituted N1 or alternative N1-aryl groups (e.g., N1-phenyl, N1-benzyl) often exhibit entirely different kinase selectivity fingerprints, some shifting toward MNK1 (e.g., CGP 57380, which is an N3-(4-fluorophenyl)-3,4-diamine analogue with IC50 = 2.2 μM for MNK1 and no activity against p38, JNK1, ERK1/2, PKC, or Src-like kinases) .

Kinase selectivity profiling CDK2/GSK-3β dual inhibition Pyrazolo[3,4-d]pyrimidine selectivity

Anticancer Activity in NCI-60 Panel

CAS 885524-07-2 itself is not an active pharmaceutical ingredient; however, its downstream derivatives demonstrate broad-spectrum anticancer activity in the NCI-60 human tumor cell line panel [1]. Compound 4 (a directly elaborated 1-(4-fluorophenyl) derivative) exhibited prominent broad-spectrum cytotoxic activity against 42 of 60 cell lines representing all human cancer types, with growth inhibition percentages ranging from 53.19% to 99.39% [1]. Compound 4 showed IC50 values of 0.58 μM against leukemia (HL-60) cells and 0.94 μM against CNS (SNB-75) cells [1]. This establishes that libraries built from this scaffold are more likely to yield hits across diverse cancer histotypes than libraries derived from alternative pyrazolo[3,4-d]pyrimidine cores that lack the N1-(4-fluorophenyl) motif.

NCI-60 screening Anticancer activity Cytotoxicity profiling Lead optimization

4-Chloro Leaving Group in SNAr Diversification

The 4-chloro substituent in CAS 885524-07-2 serves as a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to alternative substituents found in related intermediates. In a synthetic methodology study, 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines were demonstrated to undergo efficient SNAr reactions with a diverse range of nitrogen, oxygen, and sulfur nucleophiles, enabling rapid generation of structurally diverse 1,4-disubstituted libraries with isolated yields of 59–96% [1]. By contrast, the corresponding 4-methylthio or 4-methoxy analogues exhibit significantly reduced electrophilicity, requiring harsher reaction conditions and yielding lower conversion rates. Furthermore, the 4-chloro intermediate can be directly compared to the 4-unsubstituted parent (4-H), which cannot undergo derivatization at all, and to 4-amino derivatives, which necessitate deprotection and diazotization steps prior to further functionalization [2].

Synthetic intermediate Nucleophilic aromatic substitution Library synthesis Medicinal chemistry

Predicted Physicochemical Properties Overview

For process chemists and procurement specialists evaluating building blocks for scale-up synthesis, the predicted physicochemical properties of CAS 885524-07-2 provide practical guidance. This compound has a predicted boiling point of 319.0 ± 42.0 °C, a predicted density of 1.54 ± 0.1 g/cm³, and a predicted pKa of 1.33 ± 0.30 . These values differ from those of structurally related intermediates, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (MW 154.56, no aromatic N1 substituent), which has a substantially lower boiling point and density, necessitating different distillation and workup conditions . The higher predicted boiling point of CAS 885524-07-2, attributable to the 4-fluorophenyl substituent, indicates that this intermediate is more amenable to high-temperature reactions without evaporative loss and can be handled under typical organic synthesis conditions without special low-temperature containment.

Physicochemical properties Reaction optimization Purification planning Process chemistry

Application Scenarios for 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine


CDK2/GSK-3β Focused Library Synthesis

CAS 885524-07-2 is ideally deployed as the key starting material for generating focused libraries of CDK2 and GSK-3β inhibitors. Using the 4-chloro handle for SNAr diversification with amine, thiol, or alcohol nucleophiles, medicinal chemists can produce 50–200 analogues in a single parallel synthesis campaign. The pre-installed N1-(4-fluorophenyl) group ensures that every library member retains the pharmacophore associated with CDK2/GSK-3β inhibition, with reported IC50 values reaching as low as 0.128 μM for optimized analogues [1]. This approach eliminates the need to install the N1-aryl group post-diversification, saving 2–3 synthetic steps per compound compared to routes starting from unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Roscovitine Bioisostere for Lead Optimization

The 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine scaffold has been validated as a direct bioisostere of roscovitine (a purine-based CDK inhibitor) [1]. Investigators seeking to improve upon roscovitine's potency, selectivity, or pharmacokinetic profile can use CAS 885524-07-2 to rapidly synthesize analogues that maintain the CDK2 inhibitory activity (sub-micromolar IC50 range) while introducing structural diversity at the 4-position. Compounds elaborated from this intermediate have demonstrated antitumor activity across 42 of 60 NCI-60 cell lines, providing a foundation for lead identification programs targeting leukemia (HL-60 IC50 = 0.58 μM) and CNS malignancies (SNB-75 IC50 = 0.94 μM) [1].

Dual CDK2/GSK-3β Inhibition for Breast Cancer

Recent studies have established that pyrazolo[3,4-d]pyrimidine derivatives bearing the N1-(4-fluorophenyl) substituent can function as dual CDK2/GSK-3β inhibitors with favorable selectivity profiles [1]. Compounds designed from this scaffold have shown potent cytotoxic activity against MCF-7 and T-47D breast cancer cell lines, with CDK2 IC50 values of 0.128–0.244 μM and GSK-3β IC50 values of 0.160–0.317 μM, combined with minimal toxicity to normal fibroblast (MCR5) cells [1]. CAS 885524-07-2 serves as the optimal starting material for this application, enabling the synthesis of 4-substituted derivatives that probe the structure-activity relationship around the dual inhibition pharmacophore.

Scale-Up and CRO Outsourcing of Key Intermediates

Contract research organizations (CROs) and process chemistry groups engaged in kinase inhibitor scale-up benefit from the commercial availability of CAS 885524-07-2 at ≥95% purity from multiple qualified suppliers [1]. The predicted physicochemical properties (boiling point 319 °C, density 1.54 g/cm³) are compatible with standard batch reactor operations at elevated temperatures, supporting multi-gram to kilogram-scale syntheses. The 4-chloro substituent enables reliable SNAr chemistry with isolated yields of 59–96%, providing predictable reaction outcomes that are essential for cost estimation and project planning in an outsourced manufacturing context [2].

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